REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[cH:6][n:7][c:8]([CH2:12][CH:13]([CH3:14])[CH3:15])[c:9]([CH3:11])[cH:10]1)=[O:16].[ClH:17]>>[ClH:17].[O:3]=[C:4]([c:5]1[cH:6][n:7][c:8]([CH2:12][CH:13]([CH3:14])[CH3:15])[c:9]([CH3:11])[cH:10]1)[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cnc(CC(C)C)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Cc1cc(C(=O)O)cnc1CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |